

Technical Support Center: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

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Compound of Interest

Compound Name: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No.: B022562

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This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran?

For optimal stability, **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** should be stored under controlled conditions. The general recommendations from various suppliers are summarized below.^{[1][2][3]} It is crucial to protect the compound from light and moisture.

Q2: What is the typical appearance of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran?

The compound is generally described as a white to off-white or slightly pale reddish-yellow crystalline powder.^{[3][4][5]} A significant change in color may indicate degradation.

Q3: What are the known incompatibilities for this compound?

While specific incompatibility studies are not readily available, it is good practice to avoid strong oxidizing agents and store it away from heat and sources of ignition.^[6]

Q4: What are the primary hazards associated with handling 5-(2-Bromoethyl)-2,3-dihydrobenzofuran?

The compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Ingestion may also be harmful. Always handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Discoloration of the solid (e.g., yellowing or browning)	- Exposure to light or air (oxidation)- Presence of impurities	- Store the compound in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen).- Re-purify the material if necessary, for example, by recrystallization.
Inconsistent analytical results (e.g., unexpected peaks in NMR or LC-MS)	- Degradation of the compound- Contamination	- Verify the storage conditions and handling procedures.- Perform a purity check using a reliable analytical method (see Experimental Protocols).- If degradation is suspected, obtain a fresh batch of the compound.
Poor solubility in recommended solvents (e.g., Chloroform, Methanol)	- Incorrect solvent or solvent grade- Presence of insoluble impurities	- Ensure the use of high-purity, anhydrous solvents.- Gently warm the mixture or use sonication to aid dissolution.- If solubility issues persist, filter the solution to remove any insoluble material.

Data Presentation

Table 1: Recommended Storage Conditions for **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**

Parameter	Recommendation	Source
Temperature	Room temperature or 2-8°C Refrigerator	[1] [2] [3]
Atmosphere	Inert atmosphere (e.g., Argon, Nitrogen)	[1] [3]
Light	Keep in a dark place	[1] [3]
Container	Tightly closed container	[6] [7]

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**.

Materials:

- **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Volumetric flasks
- HPLC vials
- Analytical balance
- HPLC system with a UV detector and a C18 column

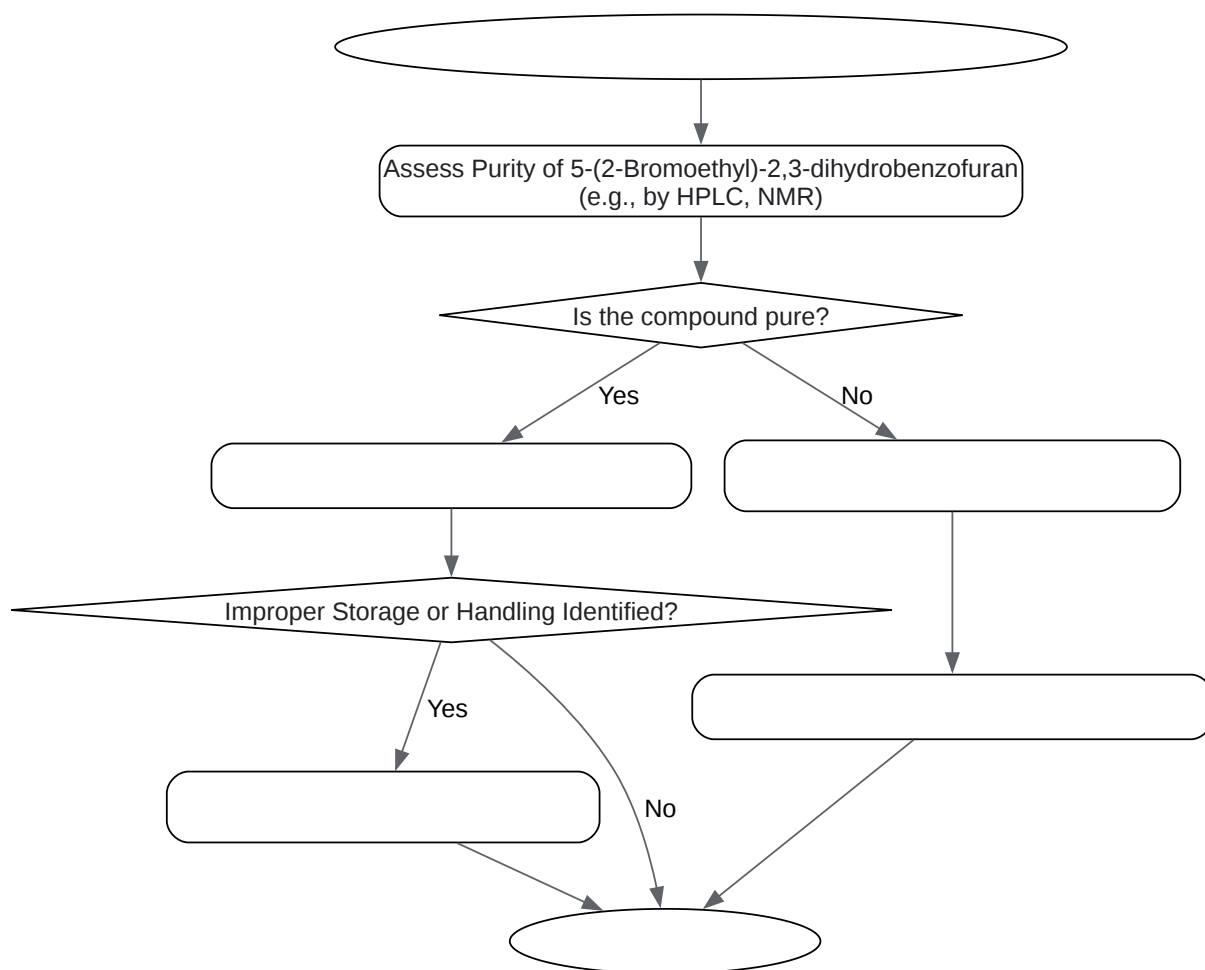
Procedure:

- **Standard Preparation:** Accurately weigh approximately 1 mg of the **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** standard and dissolve it in a 1:1 mixture of acetonitrile and water to a

final concentration of 0.1 mg/mL.

- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same solvent mixture.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detector Wavelength: 280 nm
 - Column Temperature: 30°C
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Mandatory Visualization



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